2-Fluoro-3-methyl-5-(tributylstannyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

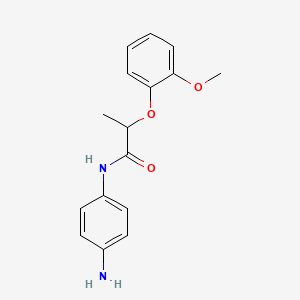

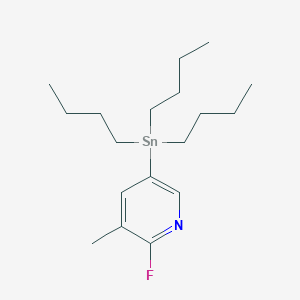

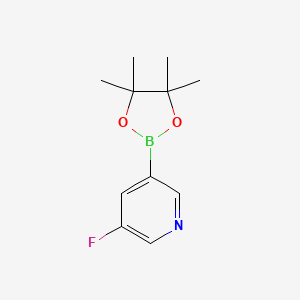

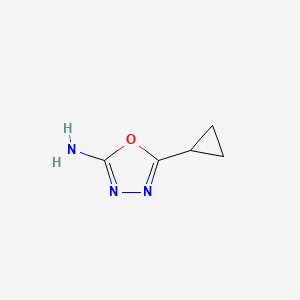

“2-Fluoro-3-methyl-5-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C18H32FNSn . It is used as a building block in the synthesis of other complex molecules .

Molecular Structure Analysis

The molecular weight of “this compound” is 400.16 . The SMILES string representation isCCCC [Sn] (CCCC) (CCCC)c1cnc (F)c (C)c1 , which provides a way to represent the structure of the molecule in text format. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Novel Methodologies in Organic Synthesis

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine plays a significant role in the development of new methodologies for the synthesis of fluorinated compounds. For example, it is used in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild new approach for the removal of the synthetically useful sulfone moiety, and substitution with Bu3SnD allows access to α-deuterium-labeled esters. This application highlights the compound's utility in creating fluorinated molecules, which are of great interest due to their importance in pharmaceuticals and agrochemicals (Wnuk, Ríos, Khan, & Hsu, 2000).

Synthesis of N-Methyl-Chromeno[2,3-d]pyrazol-9-One

The compound has been applied in regioselective N-methylation, facilitating the facile introduction of different substituents at the 5-position of the pyrazole ring, which is crucial for synthesizing N-methyl-chromeno[2,3-d]pyrazol-9-one. This synthesis pathway underscores the versatility of this compound in constructing complex molecules with potential biological activity (Hanamoto, Hashimoto, Miura, Furuno, & Inanaga, 2008).

Electropolymerization and Complex Formation

This compound also finds applications in the field of materials science, specifically in the electropolymerization of 3,5-dithienylpyridines. It enables the synthesis of new electrochromic polymers through a highly active catalytic system for coupling thienylstannanes with dibromopyridine. The resulting polymers from this process show promise for applications in electronic devices due to their stable electrochemical properties (Krompiec et al., 2008).

Modular Synthesis of Polysubstituted and Fused Pyridines

Another significant application is in the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines, through a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This demonstrates the compound's role in facilitating the construction of complex pyridine structures, which are foundational units in many pharmaceuticals and agrochemicals (Song, Huang, Yi, & Zhang, 2016).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is harmful by inhalation, in contact with skin, and if swallowed . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and eye/face protection .

Properties

IUPAC Name |

tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUAKCLDWVTFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586033 |

Source

|

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405556-98-1 |

Source

|

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405556-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)